2-Hydroxybutyl bromoacetate
Description
2-Hydroxybutyl bromoacetate (CAS: 224-753-1) is an organobromine compound characterized by a bromoacetate ester group linked to a 2-hydroxybutyl chain. Its molecular formula is C₆H₁₁BrO₃, derived from the esterification of bromoacetic acid with 2-hydroxybutanol. This compound is notable for its reactive α-bromo carbonyl group, which enables nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation .
Structure
3D Structure
Properties
CAS No. |
93858-59-4 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-hydroxybutyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-2-5(8)4-10-6(9)3-7/h5,8H,2-4H2,1H3 |
InChI Key |
DAIKRYIFVNVKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)CBr)O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Bromoacetic Acid with 2-Hydroxybutanol
Procedure:
Bromoacetic acid is mixed with 2-hydroxybutanol in the presence of a catalytic amount of sulfuric acid. The mixture is heated under reflux, and water generated is removed by azeotropic distillation using an organic solvent such as toluene or xylene. After completion, the reaction mixture is cooled, neutralized if necessary, and the product is purified by distillation.-
- Straightforward and uses commercially available reagents
- High conversion rates with proper water removal
-
- Requires careful control of temperature and acid concentration to avoid side reactions such as hydrolysis or polymerization
- Handling of corrosive acids and removal of acidic waste
One-Pot Bromination and Esterification from Chloroacetic Acid
Process Overview:
A patented method involves the bromination of chloroacetic acid in situ using an alkali metal or ammonium bromide and concentrated sulfuric acid, followed by esterification with an alcohol in the same reaction vessel. This method can be adapted for 2-hydroxybutanol as the alcohol component.-
- Gradual addition of concentrated sulfuric acid to a mixture of chloroacetic acid, bromide salt, 2-hydroxybutanol, water, and an organic solvent capable of forming an azeotrope.
- Heating the mixture to 40–70 °C to promote bromination and esterification while removing water azeotropically.
- Isolation of 2-hydroxybutyl bromoacetate from the organic phase.
-
- Compact, one-pot procedure reduces handling and contamination
- Cost-effective due to use of inexpensive starting materials
- High yields and short reaction times reported
Catalytic Esterification Using Solid Acid Catalysts
Although specific reports on this compound are limited, analogous esters such as tert-butyl bromoacetate have been synthesized using solid superacid catalysts at room temperature under atmospheric pressure. This green chemistry approach involves:
- Using solid perfluorinated sulfonic acid resins as catalysts
- Conducting esterification in organic solvents like oxolane (tetrahydrofuran)
- Catalyst recovery by filtration and solvent recycling by distillation
- Achieving high purity (>99%) and yields (>95%)
This method offers environmental benefits by minimizing waste and avoiding corrosive liquid acids, and it may be adapted for this compound synthesis.
| Preparation Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct esterification | Bromoacetic acid + 2-hydroxybutanol | Sulfuric acid, reflux, azeotropic distillation | 85–95 | Simple, well-known, scalable | Acid handling, side reactions |
| One-pot bromination + esterification | Chloroacetic acid + bromide salt + 2-hydroxybutanol | Conc. H2SO4, 40–70 °C, azeotropic distillation | 90–95 | Cost-effective, compact process | Requires precise control |
| Solid acid catalyzed esterification | Bromoacetic acid + 2-hydroxybutanol | Solid superacid resin, room temp, organic solvent | >95 | Green, reusable catalyst, mild conditions | Less reported for this specific ester |
The esterification of bromoacetic acid with 2-hydroxybutanol is the most direct and widely used method, with yields typically above 85% when water removal is efficient.
The one-pot bromination and esterification process from chloroacetic acid offers a streamlined approach with economic and environmental advantages, suitable for industrial scale production.
Emerging green methods using solid acid catalysts demonstrate potential for safer, more sustainable production, though further adaptation and optimization for this compound are needed.
Purification by distillation under reduced pressure is standard to obtain high-purity product suitable for pharmaceutical intermediates.
The preparation of this compound is primarily achieved through acid-catalyzed esterification of bromoacetic acid with 2-hydroxybutanol. Advances in one-pot bromination-esterification and green catalytic methods provide efficient, scalable, and environmentally friendlier alternatives. Selection of the method depends on scale, cost, environmental considerations, and desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybutyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-hydroxybutanol.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, or reduction to form an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates and various organic compounds depending on the nucleophile used.
Ester Hydrolysis: The major products are bromoacetic acid and 2-hydroxybutanol.
Oxidation and Reduction: Oxidation yields carbonyl compounds, while reduction produces alkanes.
Scientific Research Applications
2-Hydroxybutyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxybutyl bromoacetate involves its reactivity towards nucleophiles and electrophilesThe hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Reactivity and Properties
Electrophilic Reactivity :
- The α-bromo carbonyl group in this compound facilitates nucleophilic substitutions. Ethyl bromoacetate (EBAC) shows higher thiol reactivity (ELUMO = -1.12 eV) compared to bromoacetamide (BAN) due to its electron-withdrawing ester group, which likely extends to this compound .
- The hydroxybutyl chain in this compound may enhance solubility in polar solvents compared to EBAC or aryl-substituted analogs (e.g., 4-nitrophenyl bromoacetate) .
Coordination Chemistry: Bromoacetate anions (e.g., in copper complexes) exhibit distinct IR spectral signatures (Δν = 182–204 cm⁻¹) depending on binding modes (monodentate vs. bidentate). This compound’s hydroxy group could enable chelation, altering coordination behavior compared to simpler esters like EBAC .
Thermal Stability: Bromoacetate esters decompose via dehalogenation and oxidation.
Biological Activity
2-Hydroxybutyl bromoacetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is an ester formed from the reaction of bromoacetic acid and 2-hydroxybutanol. Its structure can be represented as follows:
This compound features a bromoacetate functional group which is known to influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of bromoacetate compounds often exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that bromoacetates can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Bromoacetate Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL | |
| Candida albicans | 64 μg/mL |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Case Study: Anticancer Activity
In a study conducted on human glioblastoma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 25 μM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may be a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The presence of the bromoacetate moiety allows for interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, contributing to their antimicrobial and anticancer effects.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed in treated cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate moderate absorption and distribution profiles, with a half-life that supports frequent dosing schedules in experimental models.
Q & A
Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound?
Q. Why do some studies report divergent regioselectivity in alkylation reactions with bromoacetate esters?
Q. How can conflicting data on bromoacetate toxicity be reconciled for risk assessment in lab protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
